molecular formula C7H5ClO2 B1630457 2-Chloro-4-hydroxybenzaldehyde CAS No. 94650-94-9

2-Chloro-4-hydroxybenzaldehyde

Cat. No.: B1630457
CAS No.: 94650-94-9
M. Wt: 156.56 g/mol
InChI Key: ZMOMCILMBYEGLD-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2. It is characterized by a benzene ring substituted with a chlorine atom at the second position and a hydroxyl group at the fourth position, along with an aldehyde group at the first position. This compound is known for its white crystalline solid form and is commonly used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods:

      Types of Reactions:

      • Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to convert the aldehyde group to a primary alcohol.

      • Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, such as the reaction with sodium hydroxide (NaOH) to form 2-hydroxy-4-hydroxybenzaldehyde.

      Common Reagents and Conditions:

        Major Products Formed:

          Scientific Research Applications

          2-Chloro-4-hydroxybenzaldehyde is widely used in scientific research due to its versatile chemical properties. It serves as an important intermediate in the synthesis of various pharmaceuticals, including antipyretics, analgesics, and anti-inflammatory agents. In the field of agrochemicals, it is used to produce herbicides and pesticides. Additionally, it is employed in the dye industry to synthesize colorants and pigments.

          Mechanism of Action

          The mechanism by which 2-chloro-4-hydroxybenzaldehyde exerts its effects depends on its specific application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors. The hydroxyl and aldehyde groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing its biological activity.

          Comparison with Similar Compounds

          2-Chloro-4-hydroxybenzaldehyde is structurally similar to other chlorinated phenols and benzaldehydes, such as 2-chlorophenol and 4-hydroxybenzaldehyde. its unique combination of functional groups gives it distinct chemical and biological properties. For example, while 2-chlorophenol lacks the aldehyde group, 4-hydroxybenzaldehyde lacks the chlorine atom, making this compound particularly useful in specific synthetic applications.

          Properties

          IUPAC Name

          2-chloro-4-hydroxybenzaldehyde
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          InChI

          InChI=1S/C7H5ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          InChI Key

          ZMOMCILMBYEGLD-UHFFFAOYSA-N
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Canonical SMILES

          C1=CC(=C(C=C1O)Cl)C=O
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Molecular Formula

          C7H5ClO2
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          DSSTOX Substance ID

          DTXSID10901216
          Record name 2-Chloro-4-hydroxybenzaldehyde
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          URL https://comptox.epa.gov/dashboard/DTXSID10901216
          Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

          Molecular Weight

          156.56 g/mol
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          CAS No.

          56962-11-9, 94650-94-9
          Record name 2-Chloro-4-hydroxybenzaldehyde
          Source CAS Common Chemistry
          URL https://commonchemistry.cas.org/detail?cas_rn=56962-11-9
          Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
          Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
          Record name Benzaldehyde, chloro-4-hydroxy-
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          Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
          Record name 2-Chloro-4-hydroxybenzaldehyde
          Source EPA DSSTox
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          Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
          Record name 2-Chloro-4-hydroxybenzaldehyde
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          Synthesis routes and methods I

          Procedure details

          After 2-chloro-4-hydroxy-benzonitrile (2 g, 0.013 mol) was dissolved in anhydrous THF (40 mL), DIBAL-H 1M hexane solution (21.7 mL, 0.032 mol) was added thereto at −78° C., and the mixture was stirred for 1 hour, and then stirred at room temperature for 2 hours. After the termination of the reaction, the reactant was added with 1M HCl at 0° C. and then extracted with EtOAc. The organic layer was separated, dried with MgSO4, and concentrated under reduced pressure to obtain the title compound, which was used in the next step without a separate purification process.
          Quantity
          2 g
          Type
          reactant
          Reaction Step One
          Name
          Quantity
          40 mL
          Type
          reactant
          Reaction Step One
          Quantity
          21.7 mL
          Type
          reactant
          Reaction Step Two
          Name
          Quantity
          0 (± 1) mol
          Type
          reactant
          Reaction Step Three

          Synthesis routes and methods II

          Procedure details

          Diisobutylaluminium hydride (1M in hexane, 240 mL, 240 mmol) was added to a solution of 2-chloro-4-hydroxybenzonitrile (15 g, 97.7 mmol) in tetrahydrofuran (200 mL), cooled to −78° C., and the mixture was stirred at this temperature for 1 hour then at room temperature for 18 hours. The mixture was then cooled to 0° C. and 1M hydrochloric acid (80 mL) was added dropwise. The reaction mixture was diluted with water (200 mL) and filtered, washing through with ethyl acetate (×2). The layers of the filtrate were separated and the organic solution was dried over magnesium sulfate and concentrated in vacuo, Trituration of the residue with dichloromethane afforded the title compound as a solid in 84% yield, 12.92 g.
          Quantity
          240 mL
          Type
          reactant
          Reaction Step One
          Quantity
          15 g
          Type
          reactant
          Reaction Step One
          Quantity
          200 mL
          Type
          reactant
          Reaction Step One
          Quantity
          80 mL
          Type
          reactant
          Reaction Step Two
          Name
          Quantity
          200 mL
          Type
          solvent
          Reaction Step Three
          Yield
          84%

          Synthesis routes and methods III

          Procedure details

          3-Chlorophenol (CAS 108-43-0) (49.2 g, 0.380 mol), calcium hydroxide (122.0 g), and sodium carbonate (139.4 g) were suspended in water (872 mL). Chloroform (90.6 g, 0.760 mol) was added for 80 min, and the mixture was refluxed under vigorous stirring for 3 h. The reaction mixture was cooled on ice bath. Concentrated HCl (385 mL) and chloroform (300 mL) were added. The aqueous layer was discarded. The organic one was dried with anhydrous Na2SO4 (50 g) and evaporated in vacuo. The residue was purified by chromatography (silica gel 63-100 μm, 600 g, CCl4→CHCl3→CHCl3/EtOAc 93:7). Fractions containing the product were combined, evaporated, and coevaporated with dioxane to give the title compound (9.77 g, 0.062 mol, 16%) as a white powder. 1H NMR data (DMSO-d6): 11.06 (s, 1H, COH); 10.14 (s, 1H, OH); 7.75 (d, 1H, J=8.5 Hz, Ar—H); 6.92 (d, 1H, J=2 Hz, Ar—H); 6.85 (d.d., 1H, J1=8.5 Hz, J2=2 Hz, Ar—H).
          Quantity
          49.2 g
          Type
          reactant
          Reaction Step One
          Quantity
          122 g
          Type
          reactant
          Reaction Step Two
          Quantity
          139.4 g
          Type
          reactant
          Reaction Step Three
          Name
          Quantity
          385 mL
          Type
          reactant
          Reaction Step Four
          Quantity
          300 mL
          Type
          solvent
          Reaction Step Four
          Name
          Quantity
          872 mL
          Type
          solvent
          Reaction Step Five
          Quantity
          90.6 g
          Type
          solvent
          Reaction Step Six
          Yield
          16%

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

          Reactant of Route 1
          2-Chloro-4-hydroxybenzaldehyde
          Reactant of Route 2
          Reactant of Route 2
          2-Chloro-4-hydroxybenzaldehyde
          Reactant of Route 3
          2-Chloro-4-hydroxybenzaldehyde
          Reactant of Route 4
          2-Chloro-4-hydroxybenzaldehyde
          Reactant of Route 5
          Reactant of Route 5
          2-Chloro-4-hydroxybenzaldehyde
          Reactant of Route 6
          2-Chloro-4-hydroxybenzaldehyde

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